molecular formula C11H16N2O B13286256 N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine

Cat. No.: B13286256
M. Wt: 192.26 g/mol
InChI Key: PLVYSMANTGHIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a methoxypyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridine with a cyclopropyl ethylamine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropyl ethylamine, 2-methoxypyridine, and suitable catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced reaction vessels to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine can be compared with other similar compounds, such as:

    N-(1-cyclopropylethyl)-2-methoxypyridine: Lacks the amine group, which may affect its reactivity and biological activity.

    2-methoxypyridin-3-amine: Lacks the cyclopropylethyl group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-8(9-5-6-9)13-10-4-3-7-12-11(10)14-2/h3-4,7-9,13H,5-6H2,1-2H3

InChI Key

PLVYSMANTGHIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(N=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.